molecular formula C13H7F2NO4 B3040607 5-Fluoro-2-nitrophenyl 2-fluorobenzoate CAS No. 219689-89-1

5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Cat. No.: B3040607
CAS No.: 219689-89-1
M. Wt: 279.19 g/mol
InChI Key: RQLNGQUFVJJLIV-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl 2-fluorobenzoate is an organic compound with the molecular formula C13H7F2NO4 It is a derivative of both fluorobenzene and nitrobenzene, characterized by the presence of fluorine and nitro groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrophenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

5-Fluoro-2-nitrophenyl 2-fluorobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical reactivity and biological activity. Its dual fluorination enhances its stability and lipophilicity, making it a compound of interest in various research fields .

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-8-5-6-11(16(18)19)12(7-8)20-13(17)9-3-1-2-4-10(9)15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLNGQUFVJJLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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